molecular formula C8H7BrN2O2 B1445652 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid CAS No. 1402665-32-0

1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid

Cat. No.: B1445652
CAS No.: 1402665-32-0
M. Wt: 243.06 g/mol
InChI Key: MYNJIMCHASPXKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid is a compound with the molecular formula C8H7BrN2O2 and a molecular weight of 243.06 g/mol. This compound is a derivative of cyclopropanecarboxylic acid and contains a bromopyrimidine moiety, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid typically involves the following steps:

    Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Bromination: The bromopyrimidine moiety is introduced through a bromination reaction, where pyrimidine is treated with bromine or a brominating agent under controlled conditions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable processes and cost-effective reagents.

Chemical Reactions Analysis

1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and selectivity.

Comparison with Similar Compounds

1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:

    1-(5-Chloropyrimidin-2-YL)cyclopropanecarboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Fluoropyrimidin-2-YL)cyclopropanecarboxylic acid: Contains a fluorine atom, offering different reactivity and biological properties.

    1-(5-Methylpyrimidin-2-YL)cyclopropanecarboxylic acid: Contains a methyl group, affecting its steric and electronic properties.

The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c9-5-3-10-6(11-4-5)8(1-2-8)7(12)13/h3-4H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNJIMCHASPXKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=C(C=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid
Reactant of Route 5
1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.